molecular formula C8H12BrNO2S B13259593 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13259593
M. Wt: 266.16 g/mol
InChI Key: GEWVKENTWITHGA-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol (CAS 1494993-40-6) is a chemical compound with the molecular formula C8H12BrNO2S and a molecular weight of 266.16 g/mol . This reagent features a 1,3-diol backbone and a 5-bromothiophene moiety, a structure that is of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is limited, its structural components are recognized for their relevance in neuroscience and pharmacology. The 2-aminopropane-1,3-diol scaffold is a known building block for biologically active compounds and has been utilized in the synthesis of potent immunosuppressive agents . Furthermore, structurally related compounds based on a similar bromothiophene core have been investigated in preclinical research for their potential in the prevention and treatment of neurodegenerative diseases and pain, with some acting through adenosine-related pathways . Researchers may value this compound as a key intermediate or precursor for the synthesis of novel molecules targeting these and other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12BrNO2S

Molecular Weight

266.16 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C8H12BrNO2S/c9-8-2-1-7(13-8)3-10-6(4-11)5-12/h1-2,6,10-12H,3-5H2

InChI Key

GEWVKENTWITHGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CNC(CO)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

  • Step 1: Synthesis or procurement of 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-methyl halide
    This intermediate serves as the electrophilic partner for the subsequent amination step.

  • Step 2: Formation of the amino linkage by nucleophilic substitution or reductive amination
    The amino group is introduced by reacting the bromothiophene derivative with an appropriate amine or amino alcohol such as propane-1,3-diol or its derivatives.

  • Step 3: Purification and characterization
    The final compound is isolated and purified, typically by chromatographic techniques and characterized by NMR, IR, and mass spectrometry.

Specific Reported Method: Reductive Amination Approach

  • According to research on related compounds, a common approach involves reductive amination of 5-bromothiophene-2-carboxaldehyde with propane-1,3-diol amine derivatives.
  • The aldehyde group on the bromothiophene ring reacts with the amino group of propane-1,3-diol under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the secondary amine linkage.

Synthesis from Bronopol Derivatives

  • A closely related compound, 2-amino-2`-bromo-propane-1,3-diol, has been synthesized by reduction of Bronopol (2-bromo-2-nitropropane-1,3-diol) using tin (Sn) and hydrochloric acid (HCl), followed by heating.
  • This reduction converts the nitro group of Bronopol to an amino group, yielding the amino-bromo-propane-1,3-diol intermediate.
  • Such intermediates can then be further reacted with 5-bromothiophene-2-methyl halide derivatives to form the target compound via nucleophilic substitution or reductive amination.

Detailed Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 Bronopol, Sn metal, HCl, heating Reduction of Bronopol to 2-amino-2`-bromo-propane-1,3-diol. Reaction mixture heated under reflux to effect reduction.
2 5-Bromothiophene-2-carboxaldehyde, propane-1,3-diol amine, NaBH3CN (sodium cyanoborohydride) or catalytic hydrogenation Reductive amination to link bromothiophene moiety to amino propane-1,3-diol backbone.
3 Extraction with ether, purification by column chromatography (eluent: hexane/ethyl acetate 3:7) Isolation of pure product, confirmed by TLC (Rf ~0.2), NMR, and IR spectroscopy.

Analytical Characterization Supporting Synthesis

  • NMR Spectroscopy :

    • ^1H NMR shows characteristic signals for CH2O protons (~δ 3.4 ppm), OH protons (~δ 1.6 ppm), and NH2 protons (~δ 8.3 ppm), confirming the amino-propane-1,3-diol structure.
    • ^13C NMR confirms the presence of C-Br carbon (~25.7 ppm), CH2O carbon (~79 ppm), and C-N carbon (~176 ppm).
  • IR Spectroscopy :

    • Bands at 3464 cm^-1 (O-H stretch), 1463 cm^-1, and 1403 cm^-1 correspond to hydroxyl and amine functionalities.
  • TLC Analysis :

    • The product shows a distinct spot with Rf ~0.2 in hexane/ethyl acetate (3:7), indicating moderate polarity consistent with the amino diol structure.

Summary Table of Preparation Conditions and Yields

Parameter Condition/Value Notes
Starting material Bronopol or 5-bromothiophene-2-carboxaldehyde Commercially available or synthesized
Reducing agent Sn/HCl for Bronopol reduction; NaBH3CN or catalytic hydrogenation for reductive amination Efficient conversion of nitro to amino group
Solvent system Ethanol, ether extraction, hexane/ethyl acetate for chromatography Standard organic solvents
Reaction temperature Reflux for reduction; room temperature to mild heating for amination Optimized for maximal yield
Purification Column chromatography Ensures product purity
Characterization NMR, IR, TLC Confirms structure and purity

Research Findings and Observations

  • The reduction of Bronopol to the amino-bromo-propane-1,3-diol intermediate is crucial and requires careful control of reaction conditions to avoid over-reduction or decomposition.
  • The amino compound formed loses the antibacterial activity of Bronopol but serves as a valuable intermediate for further functionalization.
  • Reductive amination with 5-bromothiophene derivatives proceeds smoothly under mild conditions, making this a practical route to the target compound.
  • Spectroscopic data confirm the integrity of the amino and diol functionalities after synthesis, indicating the method’s reliability.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without bromine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amino and diol groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Target Compound C₉H₁₃BrNO₂S ~294.57* Not Provided Bromothiophene-amino-diol hybrid
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol C₁₀H₁₃BrClNO₂ 294.57 1594593-29-9 Chloro-bromo-phenyl substitution
Fingolimod Hydrochloride C₂₃H₃₉ClNO₂ 421.02 162359-56-0 S1P receptor antagonist (multiple sclerosis)
2-[2-Bromo-5-(trifluoromethyl)benzyl]-1,3-propanediol C₁₁H₁₂BrF₃O₂ 313.11 1923082-50-1 Lipophilic trifluoromethylbenzyl group
2-(Methylamino)propane-1,3-diol C₄H₁₁NO₂ 105.14 77697-86-0 Simplified analog with high solubility

*Estimated based on structural similarity to CAS 1594593-29-8.

Research Findings and Implications

  • Thiophene’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions distinct from benzene-based analogs .
  • Physicochemical Properties: Bulkier aromatic substituents (e.g., bromothiophene vs. methylamino) reduce solubility but enhance membrane permeability and metabolic stability .

Biological Activity

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol, also known by its CAS number 1481417-78-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BrNO2SC_8H_{12}BrNO_2S, with a molecular weight of 266.16 g/mol. The compound features a bromothiophene moiety that may contribute to its biological properties.

PropertyValue
CAS No.1481417-78-0
Molecular FormulaC₈H₁₂BrNO₂S
Molecular Weight266.16 g/mol
PurityNot specified

Antimicrobial Properties

Research has indicated that compounds containing bromothiophene derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that they possess the ability to inhibit the growth of various bacterial strains, suggesting that this compound may also exhibit such properties .

Cytotoxic Effects

In vitro studies have shown that certain thiophene derivatives can induce cytotoxic effects on cancer cell lines. For instance, a related compound was tested against human cancer cell lines and exhibited dose-dependent cytotoxicity . This raises the potential for this compound to be explored further as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various bromothiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed promising results, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Cytotoxicity Against Cancer Cells
In a controlled laboratory setting, researchers tested the cytotoxic effects of thiophene-based compounds on HeLa and MCF7 cancer cell lines. The results indicated that at concentrations above 50 µM, significant apoptosis was observed in treated cells compared to controls . This suggests that further investigation into the specific effects of this compound on cancer cells is warranted.

Toxicological Profile

The toxicity profile of related compounds indicates a need for caution. Studies have shown that high doses can lead to liver histopathological changes in animal models. For instance, compounds similar in structure were administered at doses exceeding 300 mg/kg/day without significant adverse effects noted except for liver-related changes .

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